molecular formula C19H18N4O B6421621 3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide CAS No. 518018-73-0

3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide

Cat. No. B6421621
CAS RN: 518018-73-0
M. Wt: 318.4 g/mol
InChI Key: ZIUGHJHEALPELP-YTJXIWKKSA-N
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Description

The compound “3-(1H-1,3-benzodiazol-1-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide” is a complex organic molecule. It contains a benzodiazole group, which is a type of heterocyclic aromatic organic compound . This group is often found in various pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazole group would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodiazole group could potentially undergo electrophilic substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzodiazole derivatives have been found to have anticancer properties .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, such as in pharmaceuticals or dyes . Additionally, more research could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(22-21-13-6-9-16-7-2-1-3-8-16)12-14-23-15-20-17-10-4-5-11-18(17)23/h1-11,13,15H,12,14H2,(H,22,24)/b9-6+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUGHJHEALPELP-YTJXIWKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329416
Record name 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-phenylallylidene)propanehydrazide

CAS RN

518018-73-0
Record name 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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